
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, related compounds such as para-bromochlorobenzene, bromobenzene, and various bromo-chloro substituted benzenes have been studied for their crystal structures, vibrational spectra, and reactivity . These studies provide insights into the physical and chemical properties of halogenated benzenes, which can be extrapolated to understand the characteristics of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can involve various methods, including Diels-Alder reactions, C-H activation, and halogen-lithium exchange followed by coupling reactions . For instance, 1,2-bis(trimethylsilyl)benzenes are used as starting materials to obtain bromo-functionalized derivatives through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the presence and position of halogen substituents. X-ray crystallography and electron diffraction studies have revealed that these molecules can exhibit different conformations and crystal symmetries . For example, the crystal structure of para-bromochlorobenzene has been found to have a space group P21/a with two molecules in the unit cell, suggesting possible statistical symmetry or equal probability of two orientations of the molecule . Similarly, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction, showing a mixture of anti and gauche conformers . These findings can help predict the molecular structure of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene.
Chemical Reactions Analysis
The reactivity of halogenated benzenes can be studied through various spectroscopic and computational methods. Dissociative electron attachment studies show that halogenated benzenes can form fragment anions, and the yields of these anions are temperature-dependent . Additionally, the vibrational spectra and theoretical calculations can provide insights into the reactivity and stability of these compounds . For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene (BDB) has been coupled with DFT analysis to study its electronic density and local reactivity properties . These studies can inform the potential chemical reactions of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene.
Physical and Chemical Properties Analysis
Halogenated benzenes exhibit a range of physical and chemical properties, including vibrational frequencies, NMR spectra, and nonlinear optical properties . The presence of halogen atoms affects the geometry of the benzene ring and its normal modes of vibrations . Computational studies using methods like DFT and HF can predict these properties and compare them with experimental values . For instance, the vibrational investigation of BDB has revealed its higher electronic density and nonlinear optical properties . These properties are crucial for understanding the behavior of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene in different environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of CCR5 Antagonists
Research has demonstrated the synthesis of novel non-peptide CCR5 antagonists using intermediates that share structural similarities with 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene. These compounds exhibit bioactivity, highlighting their potential application in medicinal chemistry for the development of therapeutic agents. The synthesis involves bromination, reduction, and elimination reactions, indicating the versatility of bromo- and chloro-substituted benzene derivatives in complex organic syntheses (Cheng De-ju, 2015), (H. Bi, 2015).
Electrochemical Synthesis and Coordination Compounds
Another study explored the electrochemical reactions of chlorobenzene and related compounds, leading to the synthesis of organoantimony compounds. This research indicates the potential of bromo- and chloro-substituted benzene derivatives in electrochemical synthesis, offering pathways to new materials with unique properties and applications in coordination chemistry (Sarbjit Rala, 2019).
Dissociative Electron Attachment Studies
A study on the temperature dependence of dissociative electron attachment (DEA) to related bromo- and chloro-substituted benzene molecules provides insight into their physical properties and reactions with electrons. Such research is crucial for understanding the fundamental chemical properties of these compounds, with potential applications in materials science and nanotechnology (M. Mahmoodi-Darian et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds such as 1-bromo-2-propanol have been shown to interact with enzymes like haloalkane dehalogenase .
Mode of Action
It is likely that the compound interacts with its targets through the bromine atoms, which are known to be reactive and can form covalent bonds with amino acid residues in proteins .
Biochemical Pathways
For instance, 1-bromo-2-propanol is known to interact with Haloalkane dehalogenase, an enzyme involved in the degradation of halogenated alkanes .
Result of Action
Similar compounds have been shown to have various effects, such as the inhibition of specific enzymes .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromoethyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTQVICDUIVRAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618565 |
Source


|
| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |
CAS RN |
52927-98-7 |
Source


|
| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)
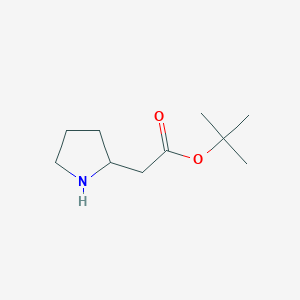

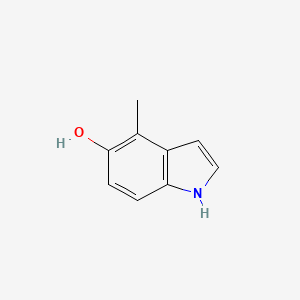
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
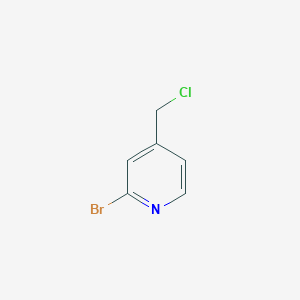
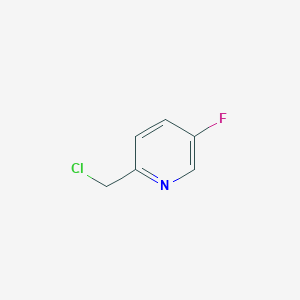
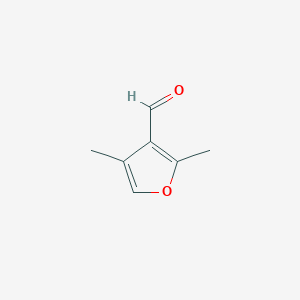

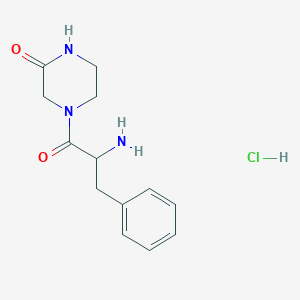
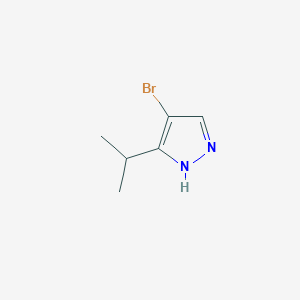
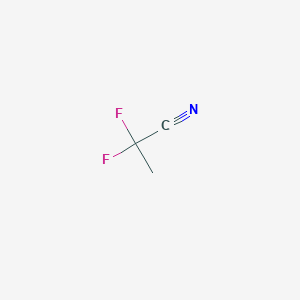
![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)